2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol
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Overview
Description
2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol is a heterocyclic compound with the molecular formula C8H8BrNO and a molecular weight of 214.06 g/mol . This compound is characterized by a bromine atom attached to a cyclopenta[b]pyridine ring system, which includes a hydroxyl group at the 7th position .
Preparation Methods
The synthesis of 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol typically involves multicomponent reactions. One common method includes the condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine, followed by alkylation . The reaction conditions often involve the use of bases such as triethylamine and solvents like ethanol . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity .
Chemical Reactions Analysis
2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol undergoes various chemical reactions, including:
Scientific Research Applications
2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol involves its interaction with various molecular targets. For instance, its derivatives can inhibit protein kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins . This inhibition can affect various signaling pathways, leading to altered cellular functions .
Comparison with Similar Compounds
2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol can be compared with other similar compounds, such as:
6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol: Lacks the bromine atom, which may result in different reactivity and biological activity.
2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol: The chlorine atom can lead to different substitution reactions compared to the bromine atom.
6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one: Contains a ketone group instead of a hydroxyl group, affecting its chemical properties and reactivity.
These comparisons highlight the unique properties of this compound, particularly its reactivity due to the presence of the bromine atom and hydroxyl group.
Properties
IUPAC Name |
2-bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO/c9-7-4-2-5-1-3-6(11)8(5)10-7/h2,4,6,11H,1,3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJJPPILHRQNFON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1O)N=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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